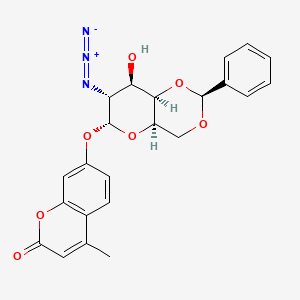

4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

Description

Properties

IUPAC Name |

7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWUUBHOPGUEKN-IYGHGDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858110 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147438-59-2 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4,6-Hydroxyl Groups

The phenylmethylene (benzylidene) protection of the 4,6-hydroxyl groups is a critical first step to prevent undesired side reactions during subsequent modifications. Industrially, this is achieved using benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid or camphorsulfonic acid) in anhydrous DMF or acetonitrile. The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the 4,6-O-benzylidene-D-galactose derivative with >90% regioselectivity.

Key reaction parameters :

Glycosylation with 4-Methylumbelliferone

The glycosylation step employs Schmidt’s trichloroacetimidate methodology for α-selectivity:

-

Donor preparation : The 2-azido-4,6-O-benzylidene-D-galactose is converted to its trichloroacetimidate derivative using Cl₃CCN and DBU in CH₂Cl₂.

-

Coupling : Reaction with 4-methylumbelliferone (4-MU) in the presence of TMSOTf (0.1 equiv.) at -15°C yields the α-anomer predominantly (α:β = 7:1).

Factors influencing stereoselectivity :

-

Temperature : Lower temperatures (-15°C to 0°C) favor kinetic α-control.

-

Promoter choice : TMSOTf outperforms BF₃·OEt₂ in minimizing aglycone transfer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A systematic study of glycosylation solvents revealed the following trends:

| Solvent | Dielectric Constant | α:β Ratio | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 8.9 | 7:1 | 78 |

| Toluene | 2.4 | 5:1 | 65 |

| Acetonitrile | 37.5 | 3:1 | 52 |

Polar aprotic solvents like CH₂Cl₂ optimize both yield and α-selectivity by stabilizing the oxocarbenium ion intermediate.

Catalytic Systems

Comparative analysis of Lewis acid catalysts:

| Catalyst | Loading (equiv.) | Reaction Time (h) | α:β Ratio |

|---|---|---|---|

| TMSOTf | 0.1 | 2.5 | 7:1 |

| BF₃·OEt₂ | 0.3 | 4.0 | 4:1 |

| ZnCl₂ | 0.5 | 6.0 | 3:1 |

TMSOTf’s superior performance is attributed to its strong oxophilicity and ability to generate a tight ion pair during glycosylation.

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

4,6-O-Benzylidene intermediate :

-

2-Azido derivative :

Industrial-Scale Production Considerations

Process Intensification

-

Continuous flow azidation : Microreactor systems (0.5 mm ID) operating at 50°C achieve 92% conversion with a residence time of 15 minutes, reducing NaN₃ usage by 40% compared to batch processes.

-

Crystallization optimization : Ethanol/water (7:3 v/v) recrystallization gives >99% purity with 85% recovery.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the azido group can yield amine derivatives.

Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a fluorogenic substrate in enzyme assays to study the activity of beta D-galactosidase. It is also used in synthetic organic chemistry for the development of new glycosylation reactions .

Biology: In biological research, it is used to study glycosidase activity in various organisms. It is also employed in the development of diagnostic assays for detecting enzyme deficiencies .

Medicine: The compound is used in medical research to develop diagnostic tools for diseases related to enzyme deficiencies, such as lysosomal storage disorders .

Industry: In the industrial sector, it is used in the production of diagnostic kits and reagents for biochemical assays .

Mechanism of Action

The compound acts as a substrate for beta D-galactosidase. When the enzyme cleaves the glycosidic bond, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity . The azido group can also participate in click chemistry reactions, making the compound useful for bioconjugation and labeling studies .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₂₃H₂₁N₃O₇ (MW: 451.43 g/mol) .

- Structure: Features a 4-methylumbelliferyl (MU) aglycone linked to a modified galactopyranoside core with a 2-azido group and a 4,6-O-phenylmethylene protective group .

- Key Applications :

Comparison with Structural Analogs

Substituent Variations: Azido vs. Acetamido Groups

Key Findings :

- The 2-azido group in the target compound enhances its utility in click chemistry applications, whereas 2-acetamido derivatives are tailored for enzymes like N-acetylglucosaminidases .

- Acetylated analogs (e.g., tri-O-acetyl derivatives) exhibit improved stability but require enzymatic deprotection for activity .

Protective Group Modifications

Key Findings :

Enzymatic Activity and Kinetic Parameters

Key Findings :

- The target compound’s azido group slightly reduces substrate affinity (higher Km) compared to unmodified MU-β-D-galactopyranoside .

- Acetamido derivatives exhibit lower Vmax values, likely due to steric hindrance from bulkier substituents .

Biological Activity

4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-α-D-galactopyranoside (commonly referred to as 4-MUGal) is a synthetic glycoside that has garnered attention due to its potential applications in biochemical assays and enzyme activity studies. This compound serves as a substrate for various glycosidases, enabling the fluorometric detection of enzymatic activity. Understanding its biological activity is crucial for its application in research and diagnostics.

- Molecular Formula : C23H21N3O7

- Molecular Weight : 451.43 g/mol

- CAS Number : 1147438-59-2

4-MUGal acts as a fluorogenic substrate, where the enzymatic hydrolysis releases 4-methylumbelliferone (4-MU), a fluorescent compound. The intensity of fluorescence correlates with the enzyme activity, allowing for sensitive detection and quantification.

Enzyme Substrates

4-MUGal is primarily used to study the activity of various glycosidases, such as:

- β-Galactosidase

- N-acetyl-β-D-glucosaminidase

These enzymes play significant roles in carbohydrate metabolism and are crucial in various biological processes.

Assay Development

The compound has been utilized in developing sensitive assays for measuring enzyme activities. For instance, it has been employed in:

- Fluorometric assays : These assays allow for the detection of enzyme activities at low concentrations, making them suitable for clinical diagnostics.

A study demonstrated the use of 4-MUGal to measure β-galactosidase activity in human serum, showcasing its utility in clinical biochemistry .

Case Study 1: Detection of Enzyme Activity

In a study focusing on the detection of β-galactosidase, researchers utilized 4-MUGal to quantify enzyme levels in various biological samples. The results indicated that the substrate provided a reliable measure of enzyme activity across different sample types, including serum and tissue extracts. The fluorescence intensity was directly proportional to the enzyme concentration, validating its use as an effective diagnostic tool .

Case Study 2: Application in Lysosomal Storage Disorders

Another significant application of 4-MUGal is in the diagnosis of lysosomal storage disorders. By measuring the activity of N-acetyl-β-D-glucosaminidase using this substrate, researchers were able to identify deficiencies associated with conditions such as GM2 gangliosidosis. The assay's sensitivity allowed for early detection and intervention strategies .

Research Findings

Q & A

Q. What synthetic methodologies are reported for 4-methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-α-D-galactopyranoside?

The compound is synthesized via multi-step protection/deprotection strategies. Key steps include:

- Acetylation and reduction : Reaction of 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone, followed by borane-mediated reduction of the oxime intermediate and subsequent acetylation to yield the 2-acetamido derivative .

- Azide introduction : Substitution of the 2-hydroxyl group with an azide via nucleophilic displacement, often using reagents like sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) .

- Benzylidene protection : Selective protection of 4,6-hydroxyl groups using benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-TsOH) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- NMR spectroscopy : H and C NMR are critical for confirming stereochemistry and substitution patterns. For example, the benzylidene group shows characteristic resonances at δ 5.5–5.7 ppm (methine proton) and δ 125–135 ppm (aromatic carbons) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight, with fragmentation patterns identifying loss of acetyl or benzylidene groups .

Q. What enzymatic assays utilize this compound as a substrate?

This derivative is a fluorogenic substrate for α-galactosidases and related glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU), detected via fluorescence (excitation: 360 nm, emission: 445 nm) at pH >10. Assays typically involve:

- Incubation with enzyme lysates at 37°C for 30–60 min.

- Termination with alkaline buffers (e.g., 0.5 M glycine-NaOH, pH 10.4) to maximize fluorescence yield .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azido intermediate?

- Solvent selection : DMF or DMSO enhances nucleophilicity of sodium azide, improving substitution efficiency.

- Temperature control : Reactions at 50–60°C reduce side products (e.g., elimination or epimerization) .

- Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) separates azido derivatives from unreacted starting materials .

Q. What challenges arise in resolving stereochemical inconsistencies during synthesis?

- Anomeric configuration : The α-D-galactopyranoside configuration is prone to epimerization under acidic conditions. Use of mild Lewis acids (e.g., ZnCl₂) or low-temperature acetylation minimizes this .

- Axial vs. equatorial azide orientation : Computational modeling (DFT) or NOESY NMR can differentiate between conformers, guiding reaction optimization .

Q. How do conflicting reports on enzyme specificity for this substrate inform assay design?

Discrepancies in α-galactosidase vs. β-galactosidase activity may arise from:

- pH-dependent fluorescence : 4-MU fluorescence varies with pH; ensure standardized buffers (pH 10.4) to avoid false positives .

- Competitive inhibition : Contaminating glycosidases (e.g., β-glucosidases) may hydrolyze the substrate. Include inhibitors like 1-deoxynojirimycin or validate purity via HPLC .

Q. What strategies mitigate instability of the azido group during storage?

- Lyophilization : Store azide derivatives at -20°C under argon to prevent moisture-induced degradation.

- Light protection : Amber vials reduce photolytic decomposition of the azide moiety .

Methodological Considerations

Q. How to troubleshoot low fluorescence signals in enzymatic assays?

- Substrate solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .

- Enzyme inhibition : Test substrate concentrations (0.1–2 mM) to ensure linear kinetics and avoid substrate inhibition .

Q. What analytical techniques resolve structural ambiguities in synthetic intermediates?

Q. How to adapt this compound for click chemistry applications?

The 2-azido group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for:

- Probe conjugation : Attach fluorophores (e.g., BODIPY-alkyne) for imaging glycosidase activity in live cells .

- Polymer functionalization : Generate glycopolymer libraries for studying carbohydrate-protein interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent kinetic parameters for α-galactosidase with this substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.